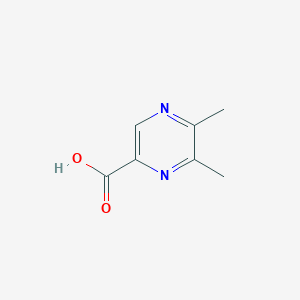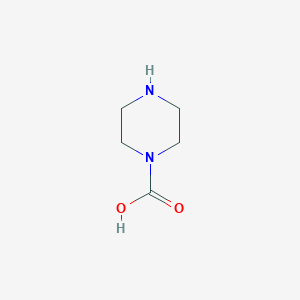
5,6-dimethylpyrazine-2-carboxylic Acid
Vue d'ensemble
Description
5,6-Dimethylpyrazine-2-carboxylic Acid is a pyrazine derivative . Pyrazines are a class of compounds that occur almost ubiquitously in nature . They can be synthesized chemically or biologically and are used as flavoring additives .
Synthesis Analysis
Pyrazines can be synthesized chemically or biologically . The major formation of pyrazines occurs during the heating of food . The regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .Molecular Structure Analysis
The molecular formula of 5,6-Dimethylpyrazine-2-carboxylic Acid is C7H8N2O2 . Pyrazines are monocyclic aromatic rings with two nitrogen atoms in para position . Many substituted pyrazines occur naturally .Chemical Reactions Analysis
There is very little information available on the degradation of these compounds . In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .Physical And Chemical Properties Analysis
The molecular weight of 5,6-Dimethylpyrazine-2-carboxylic Acid is 152.15 . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Crystal Engineering
5,6-dimethylpyrazine-2-carboxylic Acid has been found to have potential applications in the field of crystal engineering . The hydrated structure of this compound is considered novel and is predicted to be of great importance to the science of crystal engineering . Further studies on its hydrogen bonding applications are currently being pursued .
Organic Synthesis
This compound has been used in organic synthesis . Examples of applications of supramolecular chemistry in organic synthesis range from enantioselective reactions in a chiral host lattice, to catalysis in the constrained microenvironment, and stereospecific topochemical reactions between molecules aligned in the crystal .
Nanotechnology
Carboxylic acids, such as 5,6-dimethylpyrazine-2-carboxylic Acid, have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This has applications in the production of polymer nanomaterials .
Pharmaceutical Research
The physicochemical properties of 5,6-dimethylpyrazine-2-carboxylic Acid suggest that it has high GI absorption, making it potentially useful in pharmaceutical research . However, it is not a P-gp substrate or a CYP inhibitor, which means it may not interact with certain drug metabolism pathways .
Synthetic Accessibility
5,6-dimethylpyrazine-2-carboxylic Acid has a synthetic accessibility score of 1.87 , suggesting that it is relatively easy to synthesize. This makes it a potentially useful compound in various research applications where ease of synthesis is a key factor.
Safety Considerations
The safety data for 5,6-dimethylpyrazine-2-carboxylic Acid indicates that it has certain hazard statements, including H302, H315, H319, and H335 . This information is important for researchers working with this compound in a laboratory setting.
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dimethylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVMVJWZHNDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456078 | |
| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethylpyrazine-2-carboxylic Acid | |
CAS RN |
13515-06-5 | |
| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to the coffee flavor compound 2,3,5-trimethylpyrazine in the human body?
A1: Research indicates that after consuming coffee containing 2,3,5-trimethylpyrazine, the human body metabolizes this compound into several byproducts. A study using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectrometry (SIDA-UHPLC–MS/MS) identified 5,6-dimethylpyrazine-2-carboxylic acid as one of the major metabolites found in the urine of coffee drinkers. [] This suggests that the body breaks down 2,3,5-trimethylpyrazine into 5,6-dimethylpyrazine-2-carboxylic acid, among other metabolites.
Q2: Are there other major metabolites of 2,3,5-trimethylpyrazine found in the body?
A2: Yes, besides 5,6-dimethylpyrazine-2-carboxylic acid, other dominant metabolites identified in the urine of coffee drinkers include 3,6-dimethylpyrazine-2-carboxylic acid and 3,5-dimethylpyrazine-2-carboxylic acid. [] Interestingly, only trace amounts of pyrazinemethanols, glucuronides, and sulfates were detected, suggesting that the carboxylic acid pathway is a primary route of metabolism for 2,3,5-trimethylpyrazine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)








![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
